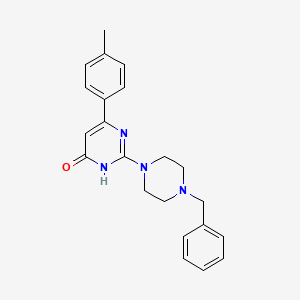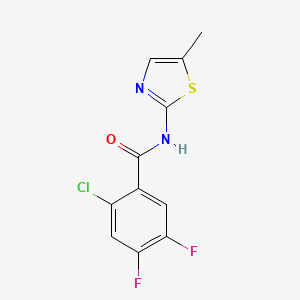![molecular formula C21H17N3O2 B6087708 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been studied for its potential use in the treatment of cancer and diabetes.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have anti-tumor effects and has been studied for its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of research is the potential use of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have potential anti-tumor effects and could be studied further for its potential use in cancer treatment. Finally, the development of more efficient methods for administering 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol could expand its potential applications in research.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol involves the reaction of 4-methoxybenzyl chloride with phthalazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with 2-amino-phenol in the presence of sodium hydride to yield 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been optimized to yield high purity and high yield.
Propriétés
IUPAC Name |
2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNCFYVVYMKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087701.png)
